molecular formula C22H25ClN2O3 B2637469 (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1448028-91-8

(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2637469
CAS No.: 1448028-91-8
M. Wt: 400.9
InChI Key: GGZXKKJJPAGBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The active drug selectively inhibits PCSK9 protein synthesis .

Scientific Research Applications

1. Structural and Spectroscopic Analysis

Research on related compounds emphasizes the importance of structural and spectroscopic studies for understanding chemical behavior and properties. For instance, Karthik et al. (2021) studied a compound involving piperidinyl and phenyl groups, revealing insights through X-ray diffraction, Hirshfeld surface analysis, and density functional theory calculations. Such analyses contribute to the knowledge base on molecular geometry, intermolecular interactions, and thermal stability, which are crucial for designing compounds with desired properties (Karthik et al., 2021).

2. Antimicrobial Applications

Compounds containing piperidinyl groups have been explored for their antimicrobial potential. Mallesha and Mohana (2014) synthesized derivatives that exhibited significant in vitro antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents from structurally similar compounds (Mallesha & Mohana, 2014).

3. Molecular Docking and Biological Evaluation

Sivakumar et al. (2021) performed molecular docking and biological evaluation on a compound involving a chlorophenyl and pyridinyl moiety, demonstrating its antimicrobial effectiveness. Such studies are instrumental in identifying active sites and understanding the molecular basis of biological activity, paving the way for the development of therapeutics (Sivakumar et al., 2021).

4. Synthesis and Characterization of Novel Compounds

Research also focuses on the synthesis and characterization of novel compounds for various applications. Ding et al. (2019) designed and synthesized new piperidine thiazole compounds, assessing their insecticidal activities. Such studies contribute to the discovery of new bioactive molecules with potential applications in agriculture and medicine (Ding et al., 2019).

Mechanism of Action

The compound is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The active drug selectively inhibits PCSK9 protein synthesis . This mechanism of action is similar to that of other PCSK9 inhibitors, which are used to lower cholesterol levels in the blood.

Future Directions

The compound has been used in trials studying the basic science and treatment of Cystic Fibrosis and Chronic Obstructive Pulmonary Disease . Its future use will likely depend on the results of these and other clinical trials.

Properties

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c23-18-6-7-20(24-16-18)28-19-8-12-25(13-9-19)21(26)22(10-14-27-15-11-22)17-4-2-1-3-5-17/h1-7,16,19H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZXKKJJPAGBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.